molecular formula C12H11N3O3 B2357084 3-Methoxy-4-(2-pyrazinyloxy)benzenecarbaldehyde oxime CAS No. 866042-91-3

3-Methoxy-4-(2-pyrazinyloxy)benzenecarbaldehyde oxime

Cat. No.: B2357084
CAS No.: 866042-91-3
M. Wt: 245.238
InChI Key: YUYZPYMSABOCML-VIZOYTHASA-N
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Description

3-Methoxy-4-(2-pyrazinyloxy)benzenecarbaldehyde oxime is an organic compound with the molecular formula C12H11N3O3 It is known for its unique structure, which includes a methoxy group, a pyrazinyloxy group, and an oxime functional group attached to a benzene ring

Scientific Research Applications

3-Methoxy-4-(2-pyrazinyloxy)benzenecarbaldehyde oxime has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Safety and Hazards

A Safety Data Sheet (SDS) for 3-Methoxy-4-(2-pyrazinyloxy)benzenecarbaldehyde oxime is available . The SDS provides information on the hazards of the compound, as well as precautions for handling and storage. It is recommended to refer to the SDS for detailed safety information.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(2-pyrazinyloxy)benzenecarbaldehyde oxime typically involves the following steps:

    Formation of the Aldehyde Intermediate: The starting material, 3-methoxy-4-hydroxybenzaldehyde, undergoes a nucleophilic substitution reaction with 2-chloropyrazine to form 3-methoxy-4-(2-pyrazinyloxy)benzaldehyde.

    Oxime Formation: The aldehyde intermediate is then treated with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to form the oxime derivative, this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(2-pyrazinyloxy)benzenecarbaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form the corresponding nitroso compound.

    Reduction: The oxime group can be reduced to form the corresponding amine.

    Substitution: The methoxy and pyrazinyloxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzene derivatives.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(2-pyrazinyloxy)benzenecarbaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, potentially affecting their function. The pyrazinyloxy group may interact with enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but these interactions are believed to contribute to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-4-(2-pyrazinyloxy)benzaldehyde: Lacks the oxime group but shares the methoxy and pyrazinyloxy groups.

    4-(2-Pyrazinyloxy)benzaldehyde oxime: Lacks the methoxy group but shares the pyrazinyloxy and oxime groups.

    3-Methoxybenzaldehyde oxime: Lacks the pyrazinyloxy group but shares the methoxy and oxime groups.

Uniqueness

3-Methoxy-4-(2-pyrazinyloxy)benzenecarbaldehyde oxime is unique due to the presence of all three functional groups (methoxy, pyrazinyloxy, and oxime) on the benzene ring

Properties

IUPAC Name

(NE)-N-[(3-methoxy-4-pyrazin-2-yloxyphenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c1-17-11-6-9(7-15-16)2-3-10(11)18-12-8-13-4-5-14-12/h2-8,16H,1H3/b15-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUYZPYMSABOCML-VIZOYTHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NO)OC2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/O)OC2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666286
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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